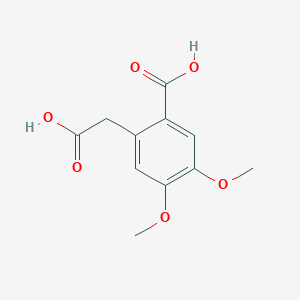

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

Description

BenchChem offers high-quality 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUUHGZLGUYQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391294 | |

| Record name | 2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3809-00-5 | |

| Record name | 2-(carboxymethyl)-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Introduction: The Significance of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, also known by its synonym 4,5-dimethoxyhomophthalic acid, is a key organic intermediate with significant applications in the synthesis of various biologically active molecules and complex chemical structures. Its unique arrangement of a phenylacetic acid moiety ortho to a benzoic acid, adorned with two methoxy groups, provides a versatile scaffold for drug discovery and development. This guide offers a comprehensive overview of the principal starting materials and synthetic strategies for the preparation of this valuable compound, tailored for researchers, scientists, and professionals in the field of drug development.

This document will delve into two primary synthetic pathways, each originating from a readily accessible starting material: Veratraldehyde and 3,4-Dimethoxyphenylacetic Acid . We will explore the chemical logic underpinning each synthetic step, provide detailed experimental protocols, and present the information in a clear, structured format to facilitate practical application in a laboratory setting.

Physicochemical Properties of the Target Molecule

A clear understanding of the target compound's properties is essential for its synthesis, purification, and characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₆ |

| Molecular Weight | 240.21 g/mol |

| Appearance | White crystalline solid |

| Purity | >98% |

| CAS Number | 3809-00-5 |

| SMILES Code | O=C(O)C1=CC(OC)=C(OC)C=C1CC(O)=O |

Synthetic Pathway I: Synthesis Starting from Veratraldehyde

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an economically viable and readily available starting material, often derived from the methylation of vanillin.[1] This pathway involves the initial conversion of veratraldehyde to 3,4-dimethoxyphenylacetic acid, which then serves as the immediate precursor to the target molecule.

Workflow for Veratraldehyde-Based Synthesis

Caption: Overall workflow starting from Veratraldehyde.

Step 1: Synthesis of 3,4-Dimethoxyphenylacetic Acid from Veratraldehyde

The conversion of veratraldehyde to 3,4-dimethoxyphenylacetic acid (homoveratric acid) is a well-established transformation. One common method proceeds through the formation of an azlactone intermediate, followed by hydrolysis and oxidative decarboxylation.

Causality Behind Experimental Choices:

-

Azlactone Formation: The reaction of veratraldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate provides the corresponding azlactone. This reaction, a variation of the Erlenmeyer-Plöchl synthesis, is a robust method for converting aromatic aldehydes into α,β-unsaturated amino acid precursors.

-

Hydrolysis and Oxidation: The subsequent hydrolysis of the azlactone with a base, followed by oxidative workup, cleaves the intermediate to yield the desired phenylacetic acid.

Detailed Experimental Protocol:

A detailed procedure for a similar transformation is available in the literature, for instance, in Organic Syntheses.[2]

-

Azlactone Synthesis: In a round-bottom flask, combine veratraldehyde, hippuric acid, anhydrous sodium acetate, and acetic anhydride. Heat the mixture under reflux for 1-2 hours.

-

Isolation of Azlactone: Pour the hot reaction mixture into cold water with vigorous stirring to precipitate the azlactone. Collect the solid by filtration and wash with cold ethanol.

-

Hydrolysis to Pyruvic Acid: Reflux the azlactone with a 10% sodium hydroxide solution for several hours until the evolution of ammonia ceases. This step yields the sodium salt of 3,4-dimethoxyphenylpyruvic acid.[2]

-

Oxidative Decarboxylation: Cool the solution and treat it with hydrogen peroxide, maintaining the temperature below 15°C. After standing overnight, acidify the solution with hydrochloric acid.

-

Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., benzene or toluene). Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,4-dimethoxyphenylacetic acid. Recrystallization from a suitable solvent system (e.g., water or benzene/hexane) will afford the purified product.

Synthetic Pathway II: Synthesis from 3,4-Dimethoxyphenylacetic Acid

3,4-Dimethoxyphenylacetic acid is a commercially available reagent and serves as a more direct precursor to the target molecule.[3] This pathway focuses on the introduction of a second carboxylic acid functionality at the ortho position to the existing acetic acid side chain. A logical and effective strategy involves a two-step sequence: a Friedel-Crafts acylation followed by an oxidation reaction.

Workflow for 3,4-Dimethoxyphenylacetic Acid-Based Synthesis

Caption: Workflow from 3,4-Dimethoxyphenylacetic Acid.

Step 2a: Friedel-Crafts Acylation of 3,4-Dimethoxyphenylacetic Acid

The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring.[4][5] In this case, we aim to introduce an acetyl group at the 2-position of 3,4-dimethoxyphenylacetic acid.

Causality Behind Experimental Choices:

-

Directing Effects: The methoxy groups at positions 3 and 4 are ortho-, para-directing and activating. The acetic acid side chain is a deactivating group. The combined electronic effects of the two methoxy groups strongly favor electrophilic substitution at the positions ortho to them (positions 2 and 5). Due to steric hindrance from the existing acetic acid group at position 1, acylation is expected to occur predominantly at the 2-position.

-

Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acylating agent (acetyl chloride or acetic anhydride) to form the highly electrophilic acylium ion.[6]

-

Solvent: An inert solvent, such as dichloromethane (DCM) or nitrobenzene, is typically used for Friedel-Crafts reactions.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃, 2.5-3.0 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension in an ice bath (0°C). Slowly add acetyl chloride (1.1-1.2 equivalents) dropwise to the suspension with vigorous stirring.

-

Addition of Substrate: To the resulting mixture, add a solution of 3,4-dimethoxyphenylacetic acid (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-acetyl-4,5-dimethoxyphenylacetic acid, can be purified by column chromatography on silica gel or by recrystallization.

Step 2b: Oxidation of the Acetyl Group via the Haloform Reaction

The haloform reaction is an efficient method for converting methyl ketones into carboxylic acids.[7][8] This reaction is particularly well-suited for the oxidation of the newly introduced acetyl group to the desired carboxylic acid functionality.

Causality Behind Experimental Choices:

-

Mechanism: The reaction proceeds in a basic solution of a halogen (e.g., bromine in sodium hydroxide solution, forming sodium hypobromite in situ). The methyl group of the ketone is exhaustively halogenated, and the resulting trihalomethyl ketone is then cleaved by hydroxide to form the carboxylate and a haloform (e.g., bromoform).

-

Selectivity: The haloform reaction is highly selective for methyl ketones, making it an ideal choice for this transformation without affecting other parts of the molecule under the reaction conditions.

Detailed Experimental Protocol:

-

Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a solution of sodium hydroxide in water.

-

Reaction: Dissolve the 2-acetyl-4,5-dimethoxyphenylacetic acid from the previous step in a suitable solvent (e.g., dioxane or THF) and add it to the freshly prepared, cold sodium hypobromite solution.

-

Reaction Monitoring: Stir the mixture vigorously. The reaction is often exothermic, so the temperature should be controlled. The progress of the reaction can be monitored by the disappearance of the starting material (TLC). The formation of the bromoform byproduct may be observed as a separate phase.

-

Work-up: After the reaction is complete, destroy any excess hypobromite by adding a reducing agent, such as sodium bisulfite solution, until the yellow color disappears.

-

Isolation and Purification: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the 2-(carboxymethyl)-4,5-dimethoxybenzoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) will yield the purified product.

Alternative Synthetic Considerations

While the Friedel-Crafts acylation followed by haloform reaction represents a robust and logical pathway, other synthetic strategies could also be explored:

-

Direct Carboxylation: While challenging, direct carboxylation of 3,4-dimethoxyphenylacetic acid at the ortho position using strong bases and a carbon dioxide source could be investigated. However, regioselectivity might be an issue.

-

Ortho-Lithiation: Directed ortho-lithiation of a protected derivative of 3,4-dimethoxyphenylacetic acid, followed by quenching with carbon dioxide, could be a viable route. This would require careful selection of directing groups and reaction conditions.

Conclusion

The synthesis of 2-(carboxymethyl)-4,5-dimethoxybenzoic acid can be effectively achieved from readily available starting materials. The choice between veratraldehyde and 3,4-dimethoxyphenylacetic acid as the primary starting material will depend on factors such as cost, availability, and the scale of the synthesis. The presented synthetic pathways, particularly the Friedel-Crafts acylation of 3,4-dimethoxyphenylacetic acid followed by a haloform reaction, offer a reliable and scalable approach for the preparation of this important intermediate. The detailed protocols and the underlying chemical principles discussed in this guide are intended to provide researchers and drug development professionals with the necessary tools to successfully synthesize this valuable compound for their research and development endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Ataman Kimya. (n.d.). VERATRALDEHYDE. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 26). The Haloform Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Haloform reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3,4-Dimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Haloform reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Synthesis and Derivatization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Executive Summary

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (also known as 4,5-dimethoxyhomophthalic acid or DMHPA ) is a critical dicarboxylic acid scaffold in medicinal chemistry. It serves as the requisite precursor for the synthesis of isoquinoline alkaloids , benzocyclobutenes , and indenoisoquinoline-based topoisomerase I inhibitors .

While simple in structure, its synthesis requires precise control of regiochemistry. The most robust, scalable route involves the oxidative cleavage of 5,6-dimethoxy-1-indanone . This guide outlines the optimized synthesis of the core acid, its conversion to the reactive anhydride, and its application in the Castagnoli-Cushman Reaction (CCR) for library generation.

Part 1: Strategic Retrosynthesis & Causality

The synthesis is governed by the need to establish the 1,2-relationship of the carboxyl groups on the electron-rich dimethoxybenzene ring. Direct carboxylation of dimethoxybenzene is often regiochemically promiscuous. Therefore, we utilize a "ring-closing / ring-opening" strategy.

-

Ring Closure: We first lock the regiochemistry by cyclizing 3-(3,4-dimethoxyphenyl)propanoic acid into the indanone.[1]

-

Ring Opening: We exploit the reactivity of the ketone in the indanone to oxidatively cleave the five-membered ring, yielding the target dicarboxylic acid with the correct substitution pattern preserved.

Diagram 1: Retrosynthetic Pathway

Caption: The strategic "Ring-Close / Ring-Open" approach ensures regiochemical purity of the final dicarboxylic acid.

Part 2: Core Synthesis Protocols

The following protocols are designed for scalability and reproducibility.

Phase 1: Synthesis of 5,6-Dimethoxy-1-indanone

Rationale: The cyclization of the propanoic acid precursor must be performed under anhydrous acidic conditions to avoid polymerization.

Reagents:

-

3-(3,4-Dimethoxyphenyl)propanoic acid (1.0 eq)

-

Methanesulfonic acid (MsOH) (solvent/catalyst)

-

Phosphorus pentoxide (

) (dehydrating agent)

Protocol:

-

Preparation: In a flame-dried flask, dissolve

(0.2 eq) in MsOH (5-10 volumes). Note: This is exothermic; cool to 0°C during addition. -

Addition: Add the propanoic acid precursor portion-wise to the stirred solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The disappearance of the acid spot and appearance of a fluorescent indanone spot indicates completion.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.[2]

-

Purification: Filter the solid, wash with water until neutral pH, and recrystallize from ethanol.

-

Checkpoint: Target MP: 118–119 °C.[1]

-

Phase 2: Oxidative Cleavage to 4,5-Dimethoxyhomophthalic Acid

Rationale: Potassium permanganate (

Reagents:

-

5,6-Dimethoxy-1-indanone (1.0 eq)[3]

- (2.5 - 3.0 eq)

-

10% NaOH (aq)

Protocol:

-

Solubilization: Suspend the indanone in 10% NaOH solution at room temperature.

-

Oxidation: Add a saturated aqueous solution of

dropwise over 1 hour.-

Critical Control: Maintain temperature < 40°C. Higher temperatures can degrade the methoxy groups or cause over-oxidation.

-

-

Workup: Add ethanol (few mL) to destroy excess permanganate (solution turns from purple to brown). Filter the

precipitate through a Celite pad while hot. -

Isolation: Acidify the clear filtrate with concentrated HCl to pH 1-2. The target acid, 2-(carboxymethyl)-4,5-dimethoxybenzoic acid , will crystallize.

-

Purification: Recrystallize from water or dilute acetic acid.

Data Summary Table:

| Parameter | Phase 1 (Indanone) | Phase 2 (Acid) |

| Key Reagent | ||

| Temp Limit | < 25°C (Ambient) | < 40°C |

| Yield (Typical) | 85-90% | 65-75% |

| Appearance | Yellow/Tan Solid | White/Off-white Crystals |

| Critical Impurity | Polymerized acid | Unreacted Indanone |

Part 3: Derivatization & The Castagnoli-Cushman Reaction

The free acid is rarely the final drug substance. It is almost exclusively converted to 4,5-dimethoxyhomophthalic anhydride , which then undergoes the Castagnoli-Cushman Reaction (CCR) with imines to form isoquinolones.

Synthesis of the Anhydride[4][5][6]

-

Reflux the pure acid in acetic anhydride (

) for 1 hour. -

Concentrate in vacuo to remove excess

and acetic acid. -

The resulting solid is the reactive anhydride. Store under inert atmosphere.

The Castagnoli-Cushman Reaction (CCR)

This is a formal [4+2] cycloaddition between the homophthalic anhydride and an imine (Schiff base).[4] It is the premier method for synthesizing tetrahydroisoquinoline-1-carboxylic acids .

Mechanism:

-

Acylation: The imine nitrogen attacks the anhydride carbonyl.

-

Mannich-type Cyclization: The resulting enol/enolate cyclizes onto the imine carbon.

-

Decarboxylation (Optional): Depending on conditions, the carboxylic acid group can be retained or removed.

Diagram 2: Castagnoli-Cushman Workflow

Caption: The CCR pathway converts the anhydride and an imine into the biologically active isoquinolone scaffold.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate each step before proceeding.

NMR Diagnostics

-

Indanone (Precursor): Look for the disappearance of the carboxylic acid proton and the appearance of the rigid cyclic aliphatic protons.

-

Target Acid:

-

1H NMR (DMSO-d6): The key diagnostic signal is the methylene singlet (-CH2-) at approximately δ 3.8 - 4.0 ppm .

-

Aromatic protons should appear as two singlets (para-position) due to the symmetry breaking of the substituents.

-

Methoxy groups: Two singlets around δ 3.7 - 3.8 ppm.

-

Common Failure Modes

-

Incomplete Oxidation: If the filtrate remains purple during Phase 2, oxidation is incomplete. Correction: Warm slightly (do not exceed 50°C) or add small aliquots of ethanol to quench.

-

Decarboxylation: Excessive heat during the anhydride formation or CCR can lead to premature decarboxylation of the homophthalic acid moiety. Correction: Monitor temperature strictly; avoid prolonged reflux if not necessary.

References

-

Synthesis of 5,6-dimethoxy-1-indanone

-

Castagnoli-Cushman Reaction Mechanism

-

Application in Topoisomerase Inhibitors

-

General Indanone Oxidation Methods

Sources

- 1. scielo.br [scielo.br]

- 2. CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]

- 6. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid - Google Patents [patents.google.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 11. The Castagnoli–Cushman Reaction | MDPI [mdpi.com]

- 12. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"2-(Carboxymethyl)-4,5-dimethoxybenzoic acid" HPLC analysis method

Abstract

This application note details a robust, validated protocol for the quantification and impurity profiling of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (also known as 4,5-Dimethoxyhomophthalic acid). As a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical active ingredients (APIs) such as Donepezil and Ivabradine precursors, accurate analysis is vital for yield optimization and purity verification. This guide addresses the specific challenge of retaining and separating polar dicarboxylic acids using standard Reverse Phase (RP) HPLC.

Physicochemical Context & Method Strategy

Analyte Profile:

-

IUPAC Name: 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

-

Common Name: 4,5-Dimethoxyhomophthalic acid

-

Molecular Formula: C₁₁H₁₂O₆

-

Acidity (pKa): Contains two ionizable groups:

-

Benzoic acid moiety (pKa₁ ≈ 3.5 - 4.0)[1]

-

Acetic acid side chain (pKa₂ ≈ 4.5 - 5.0)

-

Chromatographic Challenge: The presence of two carboxylic acid groups renders the molecule highly polar and ionizable at neutral pH, leading to poor retention (elution near the void volume) and peak tailing on standard C18 columns.

The Solution (Scientific Rationale): To achieve reproducible retention and sharp peak shape, Ion Suppression is utilized. By maintaining the mobile phase pH significantly below the pKa₁ (target pH 2.5–3.0), the carboxylic acid groups remain protonated (neutral), increasing their hydrophobicity and interaction with the C18 stationary phase.

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

-

Why: End-capped C18 prevents secondary interactions with free silanols, reducing tailing for acidic compounds.

-

-

Reagents:

Mobile Phase Preparation

-

Buffer A (20 mM Phosphate, pH 2.5):

-

Dissolve 2.72 g of

in 950 mL of water. -

Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid.

-

Dilute to 1000 mL and filter through a 0.45 µm nylon membrane.

-

-

Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 200 bar. |

| Injection Vol. | 10 µL | Sufficient sensitivity without overloading the column. |

| Column Temp. | 30°C | Constant temperature ensures reproducible retention times. |

| Detection | UV 280 nm | Max absorption for dimethoxy-benzene ring; reduces solvent noise compared to 210 nm. |

| Run Time | 15 minutes | Allows elution of late-eluting non-polar impurities. |

Gradient Program

Note: A gradient is recommended to clear late-eluting synthetic precursors (e.g., less polar methylated intermediates).

| Time (min) | % Buffer A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Isocratic hold for analyte retention. |

| 8.0 | 40 | 60 | Ramp to elute hydrophobic impurities. |

| 10.0 | 40 | 60 | Wash. |

| 10.1 | 85 | 15 | Return to initial conditions. |

| 15.0 | 85 | 15 | Re-equilibration. |

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of Reference Standard.

-

Dissolve in 5 mL of 50:50 Water:Acetonitrile . Note: Do not use 100% ACN; the dicarboxylic acid may precipitate or have solubility issues without water.

-

Sonicate for 5 minutes.

-

Dilute to volume (10 mL) with diluent.

System Suitability Solution: Dilute Stock to 50 µg/mL using the Mobile Phase (Initial composition: 85% Buffer A / 15% ACN).

-

Critical Step: Matching the sample solvent to the initial mobile phase prevents "solvent shock" and peak distortion.

Visualizations

Figure 1: Analytical Logic & Workflow

Caption: Step-by-step analytical workflow emphasizing the critical ion suppression mechanism for dicarboxylic acid retention.

Figure 2: Synthesis Context (Impurity Origins)

Caption: The analyte is a key intermediate; the method must resolve it from hydrophobic precursors and cyclized products.

Method Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Experimental Note |

| System Suitability | %RSD of Area < 2.0% (n=6) | Tailing Factor (T) must be < 1.5. If T > 1.5, lower pH or increase buffer conc. |

| Linearity | Range: 10 µg/mL to 150 µg/mL (5 levels). | |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typical LOQ is ~0.5 µg/mL. |

| Specificity | Resolution > 2.0 | Must resolve from Veratraldehyde (precursor) and Isochromanone (product). |

Troubleshooting Guide

-

Issue: Peak Splitting or Shoulder.

-

Cause: Sample solvent is too strong (e.g., 100% Methanol).

-

Fix: Dilute sample in mobile phase or 10% ACN/Water.

-

-

Issue: Retention Time Drift.

-

Cause: pH fluctuation in buffer.

-

Fix: Use a pH meter calibrated daily; ensure buffer is mixed before adding organic modifier (though in this method, they are separate channels).

-

-

Issue: High Backpressure.

-

Cause: Precipitation of buffer in pump heads.

-

Fix: Ensure system is flushed with 90:10 Water:ACN (no salt) after use. Do not leave phosphate buffer in the system overnight.

-

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on Ion Suppression mechanics).

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

-

BenchChem. (2025).[2][3] HPLC Method Development for Substituted Benzoic Acids. Link (General reference for benzoic acid derivative analysis).

-

SIELC Technologies. (2024). Separation of Dihydroxybenzoic Acids on Mixed-Mode Columns. Link (Reference for behavior of polar aromatic acids).

Sources

Application Notes and Protocols: 1H NMR Characterization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Elucidation of a Key Benzoic Acid Derivative

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid with a structural framework that makes it a valuable building block in medicinal chemistry and materials science. Its utility often stems from the precise arrangement of its functional groups—two carboxylic acids and two methoxy groups on a benzene ring. Accurate and unambiguous structural confirmation is paramount for its application in synthesis and drug development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary and most accessible analytical technique for confirming the identity and purity of such small organic molecules.

This guide provides a comprehensive overview of the ¹H NMR characterization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. It is designed to serve as a practical resource, detailing not just the protocol for acquiring high-quality spectra but also the rationale behind the experimental choices and a thorough interpretation of the spectral data.

The Causality Behind Experimental Design: Why ¹H NMR?

¹H NMR spectroscopy is a powerful tool that provides detailed information about the chemical environment of hydrogen atoms within a molecule. For a molecule like 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, ¹H NMR allows us to:

-

Confirm the presence of key functional groups: The distinct chemical shifts of protons on the aromatic ring, the methylene bridge, the methoxy groups, and the carboxylic acids provide a molecular fingerprint.

-

Verify the substitution pattern: The splitting patterns (multiplicity) of the aromatic protons reveal their connectivity and relative positions on the benzene ring.

-

Assess purity: The presence of unexpected signals can indicate impurities, residual solvents, or side products from a synthesis.

-

Provide quantitative information: The integration of the signals corresponds to the relative number of protons in each unique chemical environment.

The choice of solvent and experimental parameters is critical for obtaining a high-resolution and informative spectrum, especially for a molecule containing exchangeable carboxylic acid protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3 (Aromatic) | ~7.3 - 7.5 | Singlet (s) | 1H | Deshielded by the adjacent carboxylic acid group. |

| H-6 (Aromatic) | ~7.0 - 7.2 | Singlet (s) | 1H | Shielded relative to H-3 due to the para-methoxy group. |

| -CH₂- (Methylene) | ~3.8 - 4.0 | Singlet (s) | 2H | Benzylic position, deshielded by the adjacent aromatic ring and carboxylic acid group. |

| -OCH₃ (Methoxy at C5) | ~3.85 | Singlet (s) | 3H | |

| -OCH₃ (Methoxy at C4) | ~3.80 | Singlet (s) | 3H | |

| -COOH (Carboxylic Acid) | > 12.0 | Broad Singlet (br s) | 2H | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. Signal may disappear upon D₂O exchange.[1] |

Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Workflow for ¹H NMR Analysis

The following diagram and protocol outline a robust workflow for the ¹H NMR characterization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

Caption: ¹H NMR experimental workflow from sample preparation to spectral analysis.

Detailed Protocol for ¹H NMR Sample Preparation and Data Acquisition

This protocol is designed to yield a high-quality ¹H NMR spectrum of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

Materials:

-

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)

-

High-quality 5 mm NMR tube

-

Vortex mixer and/or sonicator

-

Pipette and tips

-

Kimwipes

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the solid 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid into a clean, dry vial. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio.

-

Solvent Selection and Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Rationale for Solvent Choice: DMSO-d₆ is a highly polar aprotic solvent, making it ideal for dissolving polar compounds like carboxylic acids. Its residual proton signal appears at approximately 2.50 ppm, which is unlikely to overlap with the signals of interest in the target molecule. Furthermore, the acidic protons of the carboxylic acids are readily observable in DMSO-d₆ and less prone to rapid exchange with residual water compared to protic solvents like D₂O or CD₃OD.

-

-

Dissolution: Securely cap the vial and vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-resolution spectrum.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR probe (typically around 4-5 cm).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H NMR spectrum using the parameters outlined in the table below.

-

Standard ¹H NMR Acquisition Parameters:

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A 30-degree pulse angle allows for a shorter relaxation delay (d1) while maintaining good signal intensity, enabling faster data acquisition. |

| Number of Scans (ns) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (d1) | 1-2 s | Adequate for most protons in small molecules to relax between pulses. |

| Acquisition Time (aq) | 3-4 s | Provides sufficient digital resolution to resolve fine coupling patterns. |

| Spectral Width (sw) | 16 ppm | A standard spectral width that encompasses the typical range for organic molecules, including the downfield carboxylic acid protons. |

| Temperature | 298 K | Standard ambient temperature for routine NMR analysis. |

Spectral Interpretation: A Step-by-Step Analysis

The interpretation of the ¹H NMR spectrum of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a logical process of assigning each signal to a specific set of protons in the molecule.

Caption: Logical flow for the interpretation of the ¹H NMR spectrum.

-

Carboxylic Acid Protons (> 12.0 ppm): The most downfield signal is expected for the two carboxylic acid protons. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the formation of hydrogen bonds.[1] The signal is typically broad due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding. An optional experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the disappearance of this signal would confirm its assignment as the acidic protons.

-

Aromatic Protons (~7.0-7.5 ppm): The benzene ring has two protons. Due to the substitution pattern, these protons are not adjacent and therefore will appear as two distinct singlets.

-

The proton at the 3-position (H-3) is ortho to a carboxylic acid group and meta to the carboxymethyl group, leading to significant deshielding.

-

The proton at the 6-position (H-6) is ortho to the carboxymethyl group and para to a methoxy group, resulting in a more upfield chemical shift compared to H-3.

-

-

Methylene Protons (~3.8-4.0 ppm): The two protons of the carboxymethyl group (-CH₂-) are chemically equivalent and are not coupled to any other protons, thus they will appear as a singlet. Their position is influenced by the adjacent aromatic ring and the electron-withdrawing carboxylic acid group.

-

Methoxy Protons (~3.8-3.9 ppm): The two methoxy groups (-OCH₃) are in different chemical environments and are expected to appear as two separate singlets, each integrating to three protons. Their chemical shifts will be very similar and may require a high-field instrument to resolve completely.

Conclusion and Best Practices

¹H NMR spectroscopy provides an unequivocal method for the structural characterization and purity assessment of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The interpretation of the chemical shifts, multiplicities, and integrations allows for the confident assignment of all protons in the molecule, thereby confirming its identity. For drug development professionals, this rigorous characterization is a critical step in ensuring the quality and consistency of starting materials and synthetic intermediates.

References

-

Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). National Institutes of Health. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Showing NP-Card for 4-(4-carboxy-2-methoxyphenoxy)-5-methoxybenzene-1,2-dicarboxylic acid (NP0150427). (2022). NP-MRD. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Optimized Default 1H Parameters. (2020). University of Rochester, Department of Chemistry. [Link]

-

Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. (2004). ResearchGate. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

NMR Guidelines for ACS Journals. American Chemical Society. [Link]

-

NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]

-

2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022). Chemistry LibreTexts. [Link]

Sources

Application Note: 13C NMR Spectral Analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

Introduction: The Structural Elucidation of a Key Benzoic Acid Derivative

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Its rigid benzoic acid core, coupled with the acidic carboxymethyl group and the electron-donating methoxy substituents, makes it a versatile building block for the synthesis of more complex molecules. Accurate structural characterization is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive and powerful tool for this purpose.

This application note provides a comprehensive guide to the ¹³C NMR spectral data of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. We will delve into the predicted chemical shifts, the rationale behind these assignments based on fundamental principles of NMR spectroscopy, a detailed protocol for data acquisition, and a visual representation of the molecule-spectrum correlation. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize this compound and its analogues.

Predicted ¹³C NMR Spectral Data

Due to the lack of a publicly available experimental spectrum for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, the following data is a prediction based on established ¹³C NMR chemical shift theory and data from structurally related compounds. The predicted chemical shifts are presented in Table 1, with the corresponding carbon atoms labeled on the molecular structure in Figure 1.

Figure 1: Molecular Structure and Carbon Atom Numbering

Caption: Molecular structure of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid with IUPAC numbering for ¹³C NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 | Aromatic (ipso-COOH) | ~128-132 | Attached to a carboxylic acid group, which has a moderate deshielding effect. |

| C2 | Aromatic (ipso-CH₂COOH) | ~135-140 | Substituted with the carboxymethyl group, leading to a downfield shift. |

| C3 | Aromatic (CH) | ~112-116 | Shielded by the ortho-methoxy group at C4 and the meta-carboxymethyl group at C2. |

| C4 | Aromatic (ipso-OCH₃) | ~150-155 | Strongly deshielded by the directly attached electronegative oxygen of the methoxy group.[1] |

| C5 | Aromatic (ipso-OCH₃) | ~148-153 | Strongly deshielded by the directly attached electronegative oxygen of the methoxy group.[1] |

| C6 | Aromatic (CH) | ~110-114 | Shielded by the ortho-methoxy group at C5 and the meta-COOH group at C1. |

| C7 | Carboxylic Acid (COOH) | ~170-175 | Carbonyl carbon of the benzoic acid moiety, significantly deshielded by the two oxygen atoms.[1][2] |

| C8 | Methylene (CH₂) | ~35-40 | Aliphatic carbon adjacent to a carboxylic acid and an aromatic ring. |

| C9 | Carboxylic Acid (COOH) | ~175-180 | Carbonyl carbon of the carboxymethyl group, typically found in this downfield region.[1][2] |

| C10 | Methoxy (OCH₃) | ~55-60 | Typical chemical shift for methoxy carbons attached to an aromatic ring. |

| C11 | Methoxy (OCH₃) | ~55-60 | Typical chemical shift for methoxy carbons attached to an aromatic ring. |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is expected to show 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule. The interpretation of the spectrum can be broken down into key regions:

-

Carbonyl Region (170-180 ppm): Two distinct signals are anticipated in this downfield region, corresponding to the two carboxylic acid carbons (C7 and C9).[1][2] The subtle difference in their chemical shifts will arise from their different electronic environments, one being directly attached to the aromatic ring and the other to a methylene group.

-

Aromatic Region (110-155 ppm): Six signals are expected for the aromatic carbons. The two carbons bearing the methoxy groups (C4 and C5) will be the most deshielded due to the strong electron-withdrawing inductive effect and electron-donating resonance effect of the oxygen atoms.[1] The two quaternary carbons attached to the carboxylic acid and carboxymethyl groups (C1 and C2) will also be deshielded. The two protonated aromatic carbons (C3 and C6) will appear at the most upfield positions in this region, influenced by the shielding effects of the neighboring substituents.

-

Aliphatic Region (35-60 ppm): Three signals are expected in this region. The two methoxy carbons (C10 and C11) will likely have very similar chemical shifts, appearing as a single intense peak around 55-60 ppm. The methylene carbon (C8) of the carboxymethyl group will be found at a slightly more upfield position, typically between 35-40 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic protons in ¹H NMR, though for ¹³C NMR, its primary role is to provide a deuterium lock signal.

-

Concentration: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program) should be performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial, especially for quaternary carbons which have longer relaxation times. This ensures accurate integration if quantitative analysis is desired.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 128 to 1024 scans are sufficient to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent peak. For DMSO-d₆, the center of the septet is at 39.52 ppm. For CD₃OD, the center of the septet is at 49.00 ppm.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

Caption: Workflow for the ¹³C NMR analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. By understanding the expected chemical shifts and following a robust experimental protocol, researchers can confidently identify this compound, ensuring the integrity of their starting materials and the successful progression of their research and development endeavors. The detailed analysis and protocols provided in this application note serve as a valuable resource for scientists working with this and related substituted benzoic acid derivatives.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

Bremser, W., Ernst, L., & Franke, B. (1978). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Magnetic Resonance in Chemistry, 11(11), 589-591. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Pihlaja, K., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-276. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.

-

ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

-

Jiangxi Zhongding Biotechnology Co., Ltd. (2025, December 16). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. Retrieved from [Link]

-

NOBLE CHEMISTRY. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Retrieved from [Link]

Sources

Purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid: An Application Note on Recrystallization

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid, a substituted aromatic dicarboxylic acid, serves as a critical building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring two carboxylic acid moieties and two methoxy groups, presents a unique purification challenge. Even trace impurities, such as unreacted starting materials or byproducts from its synthesis (e.g., from oxidation reactions, which can introduce aldehydes or ketones), can have downstream consequences, potentially leading to undesirable side reactions, reduced yields, and compromised biological activity of the final active pharmaceutical ingredient (API).[1][2]

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[3] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to induce the formation of highly ordered crystals of the pure compound, leaving the impurities dissolved in the surrounding liquid phase, known as the mother liquor. This application note provides a detailed, field-proven protocol for the purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid by recrystallization, grounded in an understanding of its physicochemical properties and the behavior of structurally related molecules.

Physicochemical Properties and Solvent Selection Rationale

A successful recrystallization hinges on the judicious selection of a solvent. The ideal solvent should exhibit high solubility for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid at elevated temperatures and low solubility at ambient or sub-ambient temperatures, creating a steep solubility curve that maximizes recovery of the purified product.

Key Physicochemical Properties of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₆ | |

| Molecular Weight | 240.21 g/mol | |

| Melting Point | 215 °C (decomposes) | |

| Predicted pKa | 3.92 ± 0.36 |

While specific solubility data for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is not extensively published, we can infer its behavior from structurally analogous compounds. Benzoic acid and its derivatives generally exhibit good solubility in polar organic solvents such as ethanol and methanol, with solubility increasing significantly with temperature.[4][5] Water is typically a poor solvent for aromatic carboxylic acids at room temperature, but solubility improves at higher temperatures.[6] For instance, 3,4-dimethoxybenzoic acid is slightly soluble in water but more soluble in ethanol and ethyl acetate.[7][8] Furthermore, p-phenylenediacetic acid, another aromatic dicarboxylic acid, is slightly soluble in water but soluble in ethanol and acetone.[9]

Given the presence of two polar carboxylic acid groups and two moderately polar methoxy groups, a mixed solvent system is often optimal. An alcohol/water mixture, such as ethanol/water or methanol/water, is a prime candidate. The alcohol will effectively dissolve the compound at an elevated temperature, and the subsequent addition of water as an anti-solvent will decrease the solubility upon cooling, promoting crystallization. This approach offers a tunable system to achieve the desired solubility profile.

Experimental Protocol: Recrystallization of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid

This protocol details the purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid using a mixed ethanol/water solvent system.

Materials and Equipment:

-

Crude 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid

-

Ethanol (95% or absolute)

-

Deionized water

-

Activated carbon (optional, for colored impurities)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bars

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Watch glass

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

FTIR spectrometer (for characterization)

Step-by-Step Procedure:

1. Dissolution: a. Place the crude 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid into an Erlenmeyer flask of appropriate size (the flask should not be more than half full). b. Add a magnetic stir bar to the flask. c. Add a minimal amount of 95% ethanol to just cover the solid. d. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield. e. Expert Tip: To avoid excessive solvent addition, bring the solution to a gentle boil between additions of ethanol.

2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution. c. Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

3. Hot Filtration (if necessary): a. If activated carbon was used or if there are insoluble impurities, a hot filtration step is required. b. Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. c. Place a fluted filter paper in the funnel. d. Wet the filter paper with a small amount of hot ethanol. e. Quickly pour the hot solution through the preheated funnel into the clean, hot Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

4. Crystallization: a. Heat the clear filtrate to boiling. b. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. c. Add a few drops of hot ethanol until the solution becomes clear again. d. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol-water solution. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of ice-cold ethanol-water to remove any adhering mother liquor. d. Continue to draw air through the crystals for several minutes to partially dry them.

6. Drying: a. Carefully transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, dry the crystals in a vacuum desiccator.

7. Characterization: a. Determine the melting point of the purified crystals. A sharp melting point close to the literature value (215 °C, with decomposition) is indicative of high purity. b. Obtain an FTIR spectrum of the purified product and compare it to a reference spectrum to confirm its identity.

Visualizing the Workflow

Figure 1. Workflow for the purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid by recrystallization.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause | Recommended Solution |

| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions. If a large amount of solvent is needed, the solvent is likely a poor choice. |

| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of a better solvent (in this case, more ethanol) to decrease saturation. Ensure slow cooling. |

| No crystals form upon cooling | Too much solvent was used; The solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |

| Premature crystallization during hot filtration | Funnel and receiving flask were not adequately preheated; Solution cooled too quickly. | Reheat the filtrate to redissolve the crystals. Ensure all glassware for hot filtration is thoroughly preheated. Perform the filtration quickly. |

| Low recovery of purified product | Too much solvent was used; Crystals were washed with too much cold solvent; Premature crystallization during filtration. | Use the minimum amount of hot solvent for dissolution. Wash crystals with a minimal amount of ice-cold solvent. Ensure efficient hot filtration. |

Conclusion

This application note provides a comprehensive and practical guide for the purification of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid using recrystallization. By carefully selecting a mixed solvent system and adhering to the detailed protocol, researchers and drug development professionals can achieve a high degree of purity, which is essential for the successful synthesis of downstream pharmaceutical products. The principles and troubleshooting strategies outlined herein are broadly applicable to the purification of other solid organic compounds, underscoring the versatility and power of recrystallization as a fundamental laboratory technique.

References

-

Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

- Wang, L., Wang, X., & Zhao, H. (2012). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- Acree, W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Bibliotheca Chimica, 2(2), 577-581.

- Chatterjea, J. N., Bhakta, C., & Mukherjee, S. (1974). Convenient Preparation of Homophthalic Acids. Journal of the Indian Chemical Society, 51(6), 656-657.

-

Alkemist. (n.d.). p-Phenylenediacetic Acid | 98% Purity | MOF Linker & Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. Retrieved from [Link]

-

National University of Singapore. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

PubChem. (n.d.). m-Phenylenediacetic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Phenylenediacetic acid (CAS 7325-46-4). Retrieved from [Link]

- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP2002513778A - Purification method of isophthalic acid by crystallization.

-

The Skeptical Chemist. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

-

YouTube. (2018, August 6). Recrystallization. Retrieved from [Link]

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB [foodb.ca]

- 9. p-Phenylenediacetic Acid | 98% Purity | MOF Linker & Cross-Coupling | Alkemist [alkemist.org]

Application Notes and Protocols for the GC-MS Analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic Acid via Derivatization

Introduction: The Analytical Challenge of a Polar Dicarboxylic Acid

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid is a dicarboxylic acid of interest in various fields, including drug development and metabolic research.[1] Its chemical structure, characterized by two carboxylic acid functional groups and two methoxy groups on a benzene ring, presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS).[2][3] The high polarity and low volatility stemming from the carboxylic acid moieties make it unsuitable for direct GC-MS analysis, as it would exhibit poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector and column.[4][5]

To overcome these limitations, derivatization is an essential sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on two effective derivatization strategies for 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid: silylation and methylation. Each protocol is presented with in-depth explanations of the underlying chemistry, step-by-step procedures, and expected outcomes, ensuring scientific integrity and robust analytical results.

Principle of Derivatization for GC-MS

The core principle of derivatization for GC-MS is to replace the active, polar hydrogen atoms in the carboxylic acid groups with non-polar, thermally stable moieties.[4] This transformation reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the analyte. The resulting derivatives are more compatible with the non-polar to mid-polar stationary phases typically used in GC columns, leading to improved peak symmetry, resolution, and sensitivity.[7]

Method 1: Silylation using BSTFA

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[4] The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8] For this application, we will focus on BSTFA, often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for sterically hindered or less reactive functional groups.[9]

Causality of Experimental Choices in Silylation

The choice of BSTFA with a TMCS catalyst is deliberate. BSTFA is a strong trimethylsilyl donor, and its byproducts are volatile, minimizing interference in the chromatogram.[6] The addition of 1% TMCS accelerates the reaction, ensuring complete derivatization of both carboxylic acid groups, which is crucial for obtaining a single, sharp chromatographic peak.[9] The reaction is typically carried out in an aprotic solvent like pyridine or acetonitrile, which helps to dissolve the analyte and facilitate the reaction. Heating the reaction mixture increases the rate of derivatization, ensuring the reaction proceeds to completion in a reasonable timeframe.

Experimental Workflow: Silylation

Caption: Silylation workflow for GC-MS analysis.

Detailed Protocol: Silylation with BSTFA

Materials:

-

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh approximately 1 mg of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid into a 2 mL reaction vial.[1] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Subsequently, add 200 µL of BSTFA + 1% TMCS.[10] It is recommended to use an excess of the silylating reagent, with at least a 2:1 molar ratio of BSTFA to active hydrogens.

-

Reaction: Tightly cap the vial and vortex thoroughly to ensure complete mixing. Place the vial in a heating block or oven set to 70°C for 60 minutes.[8]

-

Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.

Expected Mass Spectrum of the Di-TMS Derivative

The derivatization will add two trimethylsilyl (TMS) groups to the molecule, replacing the acidic protons of the two carboxyl groups. The resulting di-TMS derivative will have a molecular weight of 384.1 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) at m/z 384 may be observed, but it is often of low abundance for silylated compounds.[11] More prominent fragments are typically observed, including:

-

[M-15]+: Loss of a methyl group (CH₃) from a TMS group, resulting in a fragment at m/z 369. This is a very common fragmentation for TMS derivatives.[11]

-

[M-89]+: Loss of a TMSO radical, resulting in a fragment at m/z 295.

-

m/z 73: The base peak, corresponding to the trimethylsilyl cation [(CH₃)₃Si]+.

Method 2: Methylation

Methylation is another effective derivatization technique for carboxylic acids, converting them into their corresponding methyl esters.[5] While diazomethane is a highly efficient methylating agent, it is also highly toxic and explosive, posing significant safety risks.[12] A safer and effective alternative is the use of methanol with an acidic catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[12] Trimethylsilyldiazomethane is another commercially available and safer alternative to diazomethane for producing methyl esters.[13]

Causality of Experimental Choices in Methylation

The acid-catalyzed esterification with methanol is a classic and reliable method. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process, and using an excess of methanol helps to drive the reaction towards the formation of the methyl ester. Heating is employed to increase the reaction rate. Boron trifluoride (BF₃) in methanol is another effective reagent for this purpose.[8]

Experimental Workflow: Methylation

Caption: Methylation workflow for GC-MS analysis.

Detailed Protocol: Methylation with Methanol and H₂SO₄

Materials:

-

2-(Carboxymethyl)-4,5-dimethoxybenzoic acid standard

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh approximately 1 mg of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid into a 2 mL reaction vial. Add 500 µL of anhydrous methanol and vortex to dissolve.

-

Catalyst Addition: Carefully add 50 µL of concentrated sulfuric acid to the methanolic solution.

-

Reaction: Tightly cap the vial and vortex to mix. Heat the reaction mixture at 80°C for 2 hours.

-

Work-up:

-

Cool the reaction vial to room temperature.

-

Carefully add saturated sodium bicarbonate solution dropwise to neutralize the excess acid (caution: CO₂ evolution).

-

Add 500 µL of ethyl acetate, vortex vigorously, and allow the layers to separate.

-

Transfer the upper organic layer to a clean vial.

-

Dry the organic extract over a small amount of anhydrous sodium sulfate.

-

-

Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the dried ethyl acetate extract.

Expected Mass Spectrum of the Di-Methyl Ester Derivative

Methylation will add two methyl groups to the molecule, forming the dimethyl ester. The molecular weight of the di-methyl ester derivative is 268.26 g/mol . The mass spectrum is expected to show a molecular ion peak (M+) at m/z 268. Common fragmentation patterns for aromatic esters include:[14][15]

-

[M-31]+: Loss of a methoxy radical (•OCH₃) from one of the ester groups, resulting in a fragment at m/z 237.

-

[M-59]+: Loss of a carbomethoxy radical (•COOCH₃), leading to a fragment at m/z 209.

-

Acylium ion: Cleavage of the C-O bond of the ester can lead to the formation of an acylium ion.

Data Presentation: Summary of Derivatization Methods

| Parameter | Silylation (BSTFA) | Methylation (Methanol/H₂SO₄) |

| Reagents | BSTFA + 1% TMCS, Pyridine | Methanol, H₂SO₄ |

| Reaction Time | 60 minutes | 2 hours |

| Reaction Temp. | 70°C | 80°C |

| Work-up | None (direct injection) | Neutralization and extraction |

| Derivative | Di-trimethylsilyl ester | Di-methyl ester |

| Derivative MW | 384.1 g/mol | 268.26 g/mol |

| Pros | Fast, simple, no work-up | Stable derivatives, less moisture sensitive |

| Cons | Moisture sensitive reagents | Longer reaction time, requires work-up |

GC-MS Instrumental Parameters

While the optimal parameters may vary depending on the specific instrument, the following provides a good starting point for the analysis of the derivatized 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid.

| Parameter | Recommended Setting |

| GC Column | Intermediate polarity, e.g., 5% phenyl-methylpolysiloxane (DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temp. | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp: 100°C, hold for 2 min; Ramp at 10°C/min to 280°C, hold for 10 min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Note: The oven temperature program should be optimized to ensure good separation from any solvent or reagent peaks and to achieve a symmetric peak shape for the analyte derivative.[2]

Method Validation and Trustworthiness

To ensure the trustworthiness of the analytical results, the chosen derivatization method should be validated. Key validation parameters include:

-

Completeness of Derivatization: Analyze a series of standards at different reaction times and temperatures to confirm that a single, stable derivative is formed. The absence of the underivatized parent compound and any partially derivatized intermediates should be confirmed.

-

Reproducibility: The derivatization and analysis should be performed on multiple replicates to assess the precision of the method, typically expressed as the relative standard deviation (RSD).

-

Linearity and Sensitivity: A calibration curve should be prepared using a series of standards derivatized under the optimized conditions to determine the linear range and the limit of detection (LOD) and quantification (LOQ) of the method.

Conclusion

Both silylation and methylation are effective derivatization strategies for the GC-MS analysis of 2-(Carboxymethyl)-4,5-dimethoxybenzoic acid. Silylation with BSTFA offers a simpler and faster workflow, while methylation provides highly stable derivatives. The choice of method will depend on the specific requirements of the analysis, available resources, and safety considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can achieve reliable and reproducible quantification of this challenging analyte, thereby advancing their research and development objectives.

References

-

Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). MDPI. [Link]

-

GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2026). ResearchGate. [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). MDPI. [Link]

-

Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). MDPI. [Link]

-

Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. (2025). PMC - NIH. [Link]

-

Derivatization reagents for GC. (n.d.). adis international. [Link]

-

How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. (2015). ResearchGate. [Link]

-

In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds in ambient aerosol. (2011). Atmospheric Chemistry and Physics. [Link]

-

Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. [Link]

-

Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. (2026). ResearchGate. [Link]

-

Mass Spectra of Trimethylsilyl Derivatives. (n.d.). ACS Publications. [Link]

-

Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. (2026). ResearchGate. [Link]

-

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films. (n.d.). RSC Publishing. [Link]

-

No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

-

Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. [Link]

-